molecular formula C15H18N2O B8597182 4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL- CAS No. 62370-77-8

4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL-

Cat. No.: B8597182
CAS No.: 62370-77-8
M. Wt: 242.32 g/mol
InChI Key: BRXZOGDDQSQRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL- is a heterocyclic compound that features both isoquinoline and piperidine moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isoquinoline derivatives with piperidine derivatives in the presence of a suitable catalyst. For example, the cyclization can be achieved using a copper(I) catalyst in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of high-throughput screening to optimize reaction conditions. These methods aim to maximize yield and purity while minimizing the formation of by-products and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure lacking the piperidine ring.

    1-Methylpiperidine: Lacks the isoquinoline moiety.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different pharmacological properties.

Uniqueness

4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL- is unique due to the combination of isoquinoline and piperidine rings in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities. Its structure also provides a versatile scaffold for the development of new pharmacologically active compounds.

Properties

CAS No.

62370-77-8

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

4-isoquinolin-1-yl-1-methylpiperidin-4-ol

InChI

InChI=1S/C15H18N2O/c1-17-10-7-15(18,8-11-17)14-13-5-3-2-4-12(13)6-9-16-14/h2-6,9,18H,7-8,10-11H2,1H3

InChI Key

BRXZOGDDQSQRFT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=NC=CC3=CC=CC=C32)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CN1CCC(OC(=O)c2ccccc2)(c2nccc3ccccc23)CC1
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Synthesis routes and methods II

Procedure details

346 g. of 1-methyl-4-benzoyloxy-4-(1-isoquinolyl)-piperidine hydrochloride (m.p. 269°, from isopropanol), obtainable by adding 30 g. of NaH in portions to a solution of 260 g. of 1-cyano-2-benzoyl-1,2-dihydroiosquinoline and 120 g. of 1-methylpiperidin-4-one in 950 ml. of dimethylformamide, with stirring, and allowing the mixture to stand overnight, are heated under reflux with 1,400 ml. of 25% hydrochloric acid for 40 hours. The mixture is cooled and worked up in the customary manner to give 1-methyl-4-(1-isoquinolyl)-piperidin-4-ol, m.p. 265°-266°.
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1-methyl-4-benzoyloxy-4-(1-isoquinolyl)-piperidine hydrochloride
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